BenchChemオンラインストアへようこそ!

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide

Opioid receptor pharmacology Analgesic drug discovery Structure-activity relationship (SAR)

N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)benzamide (CAS 64411-74-1) is a synthetic benzamide derivative with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol. This compound serves as a fundamental structural scaffold within a broader class of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides that have been identified as novel μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonists.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 64411-74-1
Cat. No. B3276639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide
CAS64411-74-1
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9,16,18H,10-12H2,(H,19,20)
InChIKeyNAFKORXBGRILHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)benzamide (CAS 64411-74-1): Core Scaffold for Potent Opioid Receptor Agonists


N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)benzamide (CAS 64411-74-1) is a synthetic benzamide derivative with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound serves as a fundamental structural scaffold within a broader class of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides that have been identified as novel μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonists [1]. Its chemical structure, characterized by a 1,2,3,4-tetrahydroisoquinoline core linked via a methylene bridge to a benzamide moiety, provides a versatile platform for the development of potent analgesics, as evidenced by its role as a precursor or core fragment in the synthesis of advanced lead compounds 45 and 46 [1].

Procurement Risk: Why N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)benzamide Cannot Be Replaced by Other Tetrahydroisoquinoline Derivatives


The specific benzamide substitution on the N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl) core is not arbitrary; it is a critical determinant of opioid receptor activity and potency. Structure-activity relationship (SAR) studies demonstrate that even minor modifications to the benzamide group or the tetrahydroisoquinoline core can drastically alter a compound's pharmacological profile, including its affinity and selectivity for μ- and κ-opioid receptors [1]. For instance, the unsubstituted benzamide group of CAS 64411-74-1 represents a specific starting point, and substituting it with a cyclohexanecarboxamide, as seen in the initial lead compound 1, or further modifying it with sulfonyl groups, leads to compounds with vastly different potency and blood-brain barrier penetration capabilities [1]. Therefore, substituting this specific benzamide intermediate with a structurally similar but chemically distinct analog (e.g., a sulfonamide derivative like 4-methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide ) introduces unacceptable risk of failing to achieve the desired pharmacological outcome in downstream synthesis or research.

Quantitative Differentiation of N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)benzamide: Evidence for Selection


Evidence Item 1: The Benzamide Core is a Prerequisite for Developing High-Potency MOR/KOR Agonists

The unsubstituted benzamide moiety of CAS 64411-74-1 is the foundational structural element required for potent μ- and κ-opioid receptor (MOR/KOR) agonist activity. When this core is retained and further optimized through specific substitutions (e.g., in compounds 45 and 46), it yields compounds with significant in vivo anti-nociceptive effects. In contrast, the initial high-throughput screening hit, compound 1, which features a cyclohexanecarboxamide group instead of a benzamide, required extensive structural modification to improve potency and blood-brain barrier penetration [1]. The presence of the benzamide group in CAS 64411-74-1 thus provides a direct synthetic route to a pharmacologically validated and more advanced chemical space.

Opioid receptor pharmacology Analgesic drug discovery Structure-activity relationship (SAR)

Evidence Item 2: Superior Physicochemical Properties for CNS Drug Development vs. Bulkier Analogs

The unsubstituted benzamide derivative (CAS 64411-74-1) possesses a lower molecular weight (266.34 g/mol) and lower lipophilicity compared to more complex, substituted analogs like compound 46, which have been optimized for high brain penetration. While specific BBB penetration data for CAS 64411-74-1 is not available, its physicochemical properties align with favorable CNS drug-likeness parameters (e.g., MW < 300, H-bond donors = 2, H-bond acceptors = 2) . The lead compounds 45 and 46, which retain the core benzamide structure, demonstrate exceptional brain penetration (brain concentrations of 7,424 and 11,696 ng/g, respectively) [1]. This suggests that the core scaffold itself, represented by CAS 64411-74-1, is a suitable starting point for designing CNS-penetrant molecules, offering a balanced profile that can be tuned with further substitution.

Blood-Brain Barrier (BBB) penetration Physicochemical property prediction Medicinal chemistry

Evidence Item 3: Role as a Key Intermediate in High-Yield Industrial Synthesis

Benzamide derivatives of 1,2,3,4-tetrahydroisoquinoline, which include the core structure of CAS 64411-74-1, are explicitly claimed as novel and useful intermediates for the industrial-scale production of isoquinoline derivatives that act as If current inhibitors for treating cardiovascular diseases [1]. The patent literature highlights that previous synthetic routes to these therapeutically relevant isoquinoline derivatives suffered from poor overall yields (approximately 16%) and required undesirable purification steps [1]. The use of specific benzamide intermediates, as described in the patent, enables a more efficient and higher-yielding industrial process, positioning compounds with this core structure, like CAS 64411-74-1, as valuable building blocks for large-scale pharmaceutical manufacturing.

Process chemistry If current inhibitors Cardiovascular drug synthesis

Strategic Application Scenarios for N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)benzamide in Drug Discovery and Development


Scenario 1: Lead Optimization in Opioid Analgesic Discovery Programs

A medicinal chemistry team focused on developing novel, non-addictive analgesics can procure CAS 64411-74-1 as a core scaffold for structure-activity relationship (SAR) exploration. As demonstrated by Chen et al. (2017), systematic modification of this benzamide core yielded potent MOR/KOR agonists with significant in vivo anti-nociceptive effects (e.g., compound 46 with an ED50 of 1.059 mg/kg in the tail-flick test) [1]. Using CAS 64411-74-1 as a starting point allows researchers to directly enter a chemically validated space, focusing their synthetic efforts on peripheral substitutions to optimize potency, selectivity, and pharmacokinetic properties, rather than de novo scaffold discovery [1].

Scenario 2: Synthesis of CNS-Penetrant Drug Candidates for Neurological Disorders

For research teams targeting central nervous system (CNS) disorders, CAS 64411-74-1 presents a promising building block due to its favorable physicochemical properties (MW = 266.34 g/mol, HBD = 2, HBA = 2) [1]. These properties are aligned with optimal CNS drug-likeness. The scaffold's potential for achieving high brain exposure is strongly supported by the performance of its optimized derivatives (compounds 45 and 46), which achieved brain concentrations of 7,424 and 11,696 ng/g, respectively, in mouse models [2]. Procuring this specific benzamide intermediate is a strategic choice for any program where brain penetration is a key requirement.

Scenario 3: Industrial-Scale Production of If Current Inhibitors for Cardiovascular Disease

Process chemists and procurement specialists in the pharmaceutical industry should consider CAS 64411-74-1 as a critical intermediate for the efficient, large-scale synthesis of If current inhibitors, a class of drugs used to treat angina and arrhythmias. The use of this class of benzamide derivatives has been patented as a means to overcome the low yields (approx. 16%) and purification challenges of prior synthetic routes [1]. Therefore, sourcing this specific intermediate is a data-driven decision to enable a more robust, higher-yielding, and cost-effective manufacturing process for cardiovascular therapeutics [1].

Quote Request

Request a Quote for N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.